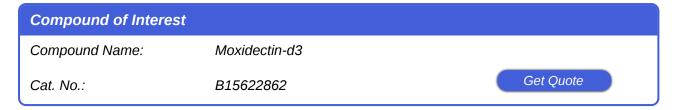


Moxidectin: A Comparative Pharmacokinetic Profile Analysis Against Other Macrocyclic Lactones

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profile of moxidectin with other key macrocyclic lactones (MLs), including ivermectin, doramectin, eprinomectin, selamectin, and abamectin. The information presented is supported by experimental data from various studies, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these critical antiparasitic agents.

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of macrocyclic lactones can vary significantly based on the specific compound, animal species, and route of administration. The following tables summarize key pharmacokinetic data for moxidectin and other MLs across different species.

Table 1: Pharmacokinetic Parameters in Cattle



Parameter	Moxidectin	Ivermectin	Doramectin	Eprinomectin	
Dose (mg/kg)	0.2 (SC)	0.2 (SC)	0.2 (SC)	0.2 (SC)	
Cmax (ng/mL)	-	~32	~32	47.15 ± 22.20	
Tmax (days)	0.33	4.0 ± 0.28	5.3 ± 0.35	1.33 ± 0.492	
AUC (ng·day/mL)	217	361 ± 17	511 ± 16	240.50 ± 58.44	
t1/2 (days)	-	-	-	2.96 ± 1.212	
MRT (days)	14.6	7.35	9.09	-	

SC: Subcutaneous. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[1][2][3]

Table 2: Pharmacokinetic Parameters in Dogs

Parameter	Moxidectin	Ivermectin	Selamectin	Abamectin
Dose (mg/kg)	0.25 (Oral)	0.25 (Oral)	6 (Topical)	0.2 (Oral)
Cmax (ng/mL)	234.0 ± 64.3	132.6 ± 43.0	12.72 ± 5.13 (male) 22.65 ± 11.95 (female)	135.52 ± 38.6
Tmax (h)	-	-	~120	3.16 ± 0.75
AUC (ng·h/mL)	-	-	4609.92 ± 1532.4 (male) 8903.28 ± 3524.88 (female)	3723.50 ± 1213.08
t1/2 (h)	621.3 ± 149.3	80.3 ± 29.8	-	26.51 ± 6.86
MRT (days)	-	-	12.55	1.62 ± 0.37

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data



sourced from multiple studies, variations may exist based on specific experimental conditions. [4][5]

Table 3: Pharmacokinetic Parameters in Cats

Parameter	Selamectin (Topical)	Selamectin (Oral)	Eprinomectin (Topical)
Dose (mg/kg)	24	24	0.5
Cmax (ng/mL)	5513 ± 2173	11929 ± 5922	-
Tmax (h)	15 ± 12	7 ± 6	-
Bioavailability (%)	74	109	-
t1/2 (h)	~165	-	-
Clearance (mL/min/kg)	0.470 ± 0.039 (IV)	-	-

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. IV: Intravenous. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[6]

Table 4: Pharmacokinetic Parameters in Other Species

Species	Drug	Dose (mg/kg) & Route	Cmax (ng/mL)	Tmax (days)	AUC (ng·day/m L)	MRT (days)
Horses	Moxidectin	0.4 (Oral)	70.3 ± 10.7	-	363.6 ± 66.0	18.4 ± 4.4
Horses	Ivermectin	0.2 (Oral)	44.0 ± 23.1	-	132.7 ± 47.3	4.8 ± 0.6
Sheep	Abamectin	- (SC)	-	-	-	3.7
Goats	Eprinomect in	0.5 (Topical)	5.60 ± 1.01	2.55	72.31 ± 11.15	9.42 ± 0.43



Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. MRT: Mean Residence Time. SC: Subcutaneous. Data sourced from multiple studies, variations may exist based on specific experimental conditions. [7][8]

Key Observations

Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of distribution compared to ivermectin in dogs.[4] In cattle, moxidectin shows a significantly faster absorption rate and an earlier time to reach maximum plasma concentration compared to doramectin.[2] However, doramectin tends to have a larger area under the plasma concentration-time curve, indicating greater overall drug exposure.[2]

Selamectin displays marked species-dependent differences in its pharmacokinetic profile, with cats showing significantly higher bioavailability after topical administration compared to dogs.[6] Eprinomectin, when applied topically to lactating dairy cattle, results in very low concentrations in milk.

Experimental Protocols

The determination of macrocyclic lactone concentrations in plasma is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4][8][9]

Sample Preparation

A common method for plasma sample preparation is solid-phase extraction (SPE). For example, Oasis HLB cartridges can be used for the extraction of moxidectin from plasma.[10] An alternative method is protein precipitation, where a cold solvent like acetonitrile is added to the plasma sample to precipitate proteins, followed by centrifugation.[11]

Derivatization

Since macrocyclic lactones are not naturally fluorescent, a derivatization step is required to form a fluorescent product. This is typically achieved through a dehydrative reaction using trifluoroacetic anhydride and N-methylimidazole.[9][10]

HPLC Analysis

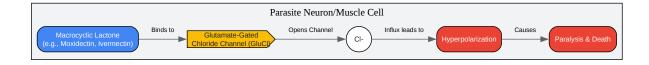


The derivatized sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of organic solvents like acetonitrile and methanol with water.[12] Fluorescence detection is employed with specific excitation and emission wavelengths for the derivatized macrocyclic lactone. For instance, for moxidectin, excitation and emission wavelengths of 365 nm and 475 nm, respectively, have been reported.[10]

Mechanism of Action and P-glycoprotein Interaction

The primary mechanism of action of macrocyclic lactones in invertebrates is through their interaction with glutamate-gated chloride channels (GluCls).[13][14] This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.

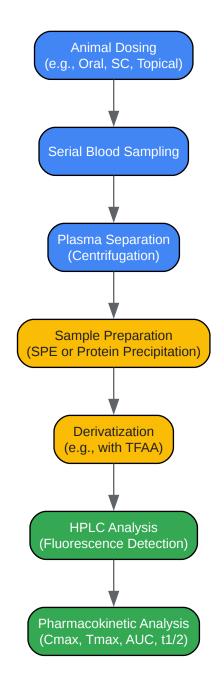
In host animals, macrocyclic lactones can interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[15] Ivermectin is a known substrate and inhibitor of P-gp.[16][17] This interaction can influence the distribution and elimination of the drug and is a key factor in the neurotoxicity observed in certain dog breeds with a P-gp deficiency. Ivermectin has been shown to down-regulate P-gp expression by inhibiting the EGFR/ERK/Akt/NF-κB signaling pathway.[18]



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Caption: Mechanism of action of macrocyclic lactones in parasites.





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Caption: Generalized experimental workflow for a pharmacokinetic study.

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